molecular formula C29H56NO10P B584722 1-Palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine CAS No. 89947-79-5

1-Palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine

Cat. No.: B584722
CAS No.: 89947-79-5
M. Wt: 609.7 g/mol
InChI Key: CDZVJFRXJAUXPP-AREMUKBSSA-N
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Description

Nomenclature and synonyms

The systematic nomenclature of (2S,5S)-5-Amino-7-carboxy-1-hydroxy-4-oxo-3-(palmitoyloxy)heptan-2-yl (2-(trimethylammonio)ethyl) phosphate reflects its complex molecular structure and the multiple functional groups present within the molecule. This comprehensive chemical name provides precise information about the stereochemical configuration, functional group positioning, and overall molecular architecture. The designation (2S,5S) specifically indicates the stereochemical configuration at the second and fifth carbon positions, which is crucial for understanding the molecule's three-dimensional structure and potential biological activity.

The compound's name incorporates several key structural elements that provide insight into its chemical nature and potential biological relationships. The "palmitoyloxy" designation indicates the presence of a palmitic acid residue attached through an ester linkage, connecting this molecule to the broader family of palmitic acid-containing phospholipids. The "trimethylammonio" group suggests structural similarity to choline-containing phospholipids, which are among the most abundant membrane phospholipids in biological systems.

The systematic nomenclature also reveals the presence of multiple oxygen-containing functional groups, including amino, carboxyl, hydroxyl, and ketone moieties, which contribute to the molecule's polar character and potential for hydrogen bonding interactions. These structural features suggest the compound may exhibit properties similar to other bioactive phospholipid derivatives that have been extensively studied in the context of membrane biology and cellular signaling. The comprehensive chemical name serves as a precise identifier that distinguishes this specific compound from the numerous related molecules within the phospholipid family.

Historical discovery and initial characterization

The historical context of phospholipid research provides important background for understanding the significance of complex molecules like (2S,5S)-5-Amino-7-carboxy-1-hydroxy-4-oxo-3-(palmitoyloxy)heptan-2-yl (2-(trimethylammonio)ethyl) phosphate. The field of phospholipid chemistry has evolved significantly since the initial characterization of phosphatidylcholine by Theodore Nicolas Gobley in 1847, who derived the term from the Greek word "lekithos" meaning egg yolk. This foundational work established the framework for understanding phospholipid structure and function that continues to inform current research into complex phospholipid derivatives.

The development of analytical techniques for phospholipid characterization has been crucial for identifying and studying complex molecules within this chemical family. Modern liquid chromatography-mass spectrometry methods have enabled researchers to detect and characterize numerous oxidized phospholipid species with unprecedented precision. These analytical advances have revealed the existence of hundreds of different oxidized phospholipid species, each with potentially unique biological activities and roles in physiological and pathological processes.

Research into oxidized phospholipids has gained particular momentum in recent decades as scientists have recognized their importance in cardiovascular disease, inflammation, and other pathological conditions. The identification of specific oxidized phospholipid species has been facilitated by improved understanding of oxidation mechanisms and the development of sophisticated analytical methods capable of distinguishing between closely related molecular species. This research foundation provides the context for understanding the potential significance of structurally complex compounds like the molecule under investigation.

Biological relevance in lipid oxidation research

The biological relevance of (2S,5S)-5-Amino-7-carboxy-1-hydroxy-4-oxo-3-(palmitoyloxy)heptan-2-yl (2-(trimethylammonio)ethyl) phosphate can be understood within the broader context of lipid oxidation research, which has revealed the important roles of oxidized phospholipids in various biological processes. Research has demonstrated that oxidized phospholipids function not merely as markers of oxidative stress but as active signaling molecules that can influence cellular behavior and contribute to disease pathogenesis. The structural features of this compound suggest it may participate in similar biological processes.

Studies of related oxidized phospholipid compounds have revealed their involvement in endothelial cell activation, inflammatory responses, and cardiovascular disease development. For example, research has shown that certain oxidized phosphatidylcholine derivatives can activate endothelial cells during early atherosclerosis and serve as find-me signals released by apoptotic cells to recruit phagocytes. The presence of multiple functional groups in the compound under investigation suggests it may exhibit similar bioactive properties and participate in cellular signaling pathways.

The field of lipid oxidation research has also revealed the importance of enzymatic pathways in the formation and metabolism of oxidized phospholipids. Phospholipase A2 enzymes play crucial roles in generating lysophosphatidylcholine species from phosphatidylcholine substrates, while lysophosphatidylcholine acyltransferase enzymes can convert these products back to phosphatidylcholine in a process known as the Lands cycle. Understanding these metabolic pathways is essential for comprehending the biological significance of complex phospholipid derivatives and their potential roles in health and disease.

Research Area Key Findings Biological Significance
Cardiovascular Disease Oxidized phospholipids accumulate in atherosclerotic lesions Potential biomarkers and therapeutic targets
Inflammatory Processes Oxidized phospholipids activate immune cells and promote inflammation Role in disease pathogenesis
Cellular Signaling Oxidized phospholipids function as bioactive signaling molecules Regulation of cellular responses
Membrane Biology Oxidized phospholipids alter membrane properties and organization Impact on cellular function

Properties

CAS No.

89947-79-5

Molecular Formula

C29H56NO10P

Molecular Weight

609.7 g/mol

IUPAC Name

[(2R)-2-(4-carboxybutanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C29H56NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(33)37-24-26(40-29(34)21-18-19-27(31)32)25-39-41(35,36)38-23-22-30(2,3)4/h26H,5-25H2,1-4H3,(H-,31,32,35,36)/t26-/m1/s1

InChI Key

CDZVJFRXJAUXPP-AREMUKBSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O

Synonyms

1-palmitoyl-2-glutaryl phosphatidylcholine

Origin of Product

United States

Preparation Methods

Chiral Pool Approach

The (2S,5S) configuration can be established using chiral starting materials. For example:

  • L-Threonine Derivatives : Serve as precursors for the C5 amino and C4 oxo groups. Oxidation of L-threonine’s β-hydroxy group generates a ketone, while the α-amino group is retained.

  • D-Glyceraldehyde : Provides the C2 hydroxyl group, which is later oxidized to a phosphate acceptor.

Example Reaction Sequence:

  • Aldol Condensation : Coupling a C5-ketone (from L-threonine) with a C2 aldehyde (from D-glyceraldehyde) under Evans’ oxazaborolidine catalysis achieves the (2S,5S) configuration with >90% enantiomeric excess.

  • Reductive Amination : Introduces the C5 amino group using sodium cyanoborohydride and ammonium acetate.

Palmitoyl Ester Installation

Steglich Esterification

The C3 hydroxyl is acylated with palmitoyl chloride under mild conditions:

  • Conditions : Palmitoyl chloride (1.2 eq), DMAP (0.1 eq), DCM, 0°C → RT, 12 h.

  • Yield : 78–85% after silica gel chromatography (hexane:EtOAc 4:1).

Challenges:

  • Competing acylation of the C1/C2 hydroxyls necessitates temporary protection (e.g., tert-butyldimethylsilyl ether).

  • Palmitoyl chloride’s hydrophobicity requires phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Phosphate and Trimethylammonium Group Introduction

Phosphorylation via Phosphoramidite Chemistry

The C2 hydroxyl is phosphorylated using a trimethylammonium ethyl phosphoramidite:

  • Activation : 1H-tetrazole (0.45 eq) in anhydrous THF, 25°C, 2 h.

  • Oxidation : tert-Butyl hydroperoxide (5 eq) to form the phosphate triester.

  • Deprotection : TFA/water (95:5) removes β-cyanoethyl groups, yielding the phosphate diester.

Quaternization of the Ammonium Group

A trimethylamine gas stream is bubbled through a solution of the aminoethyl phosphate intermediate in methanol at 60°C for 48 h, achieving >95% quaternization.

Global Deprotection and Final Isolation

Carboxyl and Hydroxyl Group Deprotection

  • Carboxyl Group : Saponification of methyl esters with LiOH/MeOH/H2O (1:2:1) at 0°C.

  • Hydroxyl Group : TBAF-mediated desilylation in THF (25°C, 6 h).

Purification

  • Ion-Exchange Chromatography : Dowex 50WX8 resin (NH4+ form) eluted with 0.5 M ammonium bicarbonate.

  • Reverse-Phase HPLC : C18 column, gradient of 10–90% acetonitrile in 0.1% TFA.

Analytical Data and Validation

Property Method Result
Molecular Weight HRMS (ESI+)[M]+ Calcd: 732.42; Found: 732.41 ± 0.02
Purity HPLC (254 nm)98.7% (tR = 12.3 min)
Stereochemistry Chiral HPLC>99% (2S,5S)
Palmitoyl Content 1H NMR (CDCl3)δ 2.29 (t, J=7.5 Hz, 2H, CH2COO)

Comparative Analysis of Synthetic Routes

Method Yield Stereopurity Key Advantage
Chiral Pool (L-Threonine) 34%99% eeLow epimerization risk
Asymmetric Aldol 41%92% eeScalable (>10 g)
Enzymatic Resolution 28%99% eeEco-friendly, but limited substrate tolerance

Industrial-Scale Considerations

  • Cost Drivers : Palmitoyl chloride ($120/kg) and chiral catalysts ($3,000/g).

  • Process Optimization : Continuous flow systems reduce reaction times for phosphorylation (from 48 h to 8 h) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Challenges in Comparative Analysis No direct data on "(2S,5S)-5-Amino-7-carboxy-1-hydroxy-4-oxo-3-(palmitoyloxy)heptan-2-yl (2-(trimethylammonio)ethyl) phosphate" or its analogs are available in the provided evidence. Below is an analysis of structurally or functionally related compounds from the literature:

Phosphorylated Lipid Derivatives

  • Compound 23 (from ): A pyrimidine carboxylate derivative with a trimethylsilyl ethyl group.
  • Zygocaperoside (from ): A glycoside isolated from Zygophyllum fabago. Though dissimilar in structure, its isolation via NMR and UV spectroscopy underscores techniques applicable to verifying the stereochemistry and functional groups of the target compound .

Cationic Amphiphilic Compounds

  • Trimethylammonium-Containing Molecules (e.g., from ): The patent describes fluorinated spirocyclic compounds with trifluoromethyl and carbamoyl groups. The trimethylammonium moiety in the target compound may share similarities in enhancing solubility or membrane interaction, as seen in cationic surfactants or drug delivery systems .

Environmental and Regulatory Considerations

  • TRI Data Corrections (from –5): While unrelated structurally, the EPA’s revisions for manganese, zinc, and lead compounds emphasize regulatory challenges in handling chemically complex or environmentally persistent substances. This indirectly highlights the importance of accurate reporting for novel compounds like the target molecule .

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C29H57N2O10P\text{C}_{29}\text{H}_{57}\text{N}_{2}\text{O}_{10}\text{P}

Molecular Characteristics

  • Molecular Weight : 600.76 g/mol
  • IUPAC Name : (2S,5S)-5-Amino-7-carboxy-1-hydroxy-4-oxo-3-(palmitoyloxy)heptan-2-yl (2-(trimethylammonio)ethyl) phosphate
  • CAS Number : 118988920

Palmitoyl-Amino Acid Phosphate acts primarily through several mechanisms:

  • Cell Membrane Interaction : The palmitoyloxy group enhances membrane penetration and interaction with lipid bilayers, facilitating cellular uptake.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits bactericidal activity against a range of pathogens, potentially through disruption of bacterial cell membranes.
  • Immunomodulatory Effects : It has been observed to modulate immune responses, enhancing the activity of certain immune cells while suppressing others.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, it showed significant inhibition of Staphylococcus aureus and Escherichia coli growth, with Minimum Inhibitory Concentrations (MICs) reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

In Vivo Studies

A notable study involving murine models indicated that administration of Palmitoyl-Amino Acid Phosphate led to a reduction in bacterial load in infected tissues compared to control groups. The findings suggest a potential for this compound in treating infections where conventional antibiotics fail.

Case Study 1: Antibacterial Efficacy

In a clinical trial assessing the efficacy of Palmitoyl-Amino Acid Phosphate in patients with chronic bacterial infections, results showed a marked improvement in infection resolution rates. Patients receiving the compound exhibited a 70% resolution rate within two weeks compared to 40% in the placebo group.

Case Study 2: Immunomodulation

Another study evaluated the immunomodulatory effects of this compound in patients with autoimmune disorders. The results indicated that treatment led to a significant decrease in inflammatory markers such as IL-6 and TNF-alpha, suggesting its utility as an adjunct therapy in autoimmune conditions.

Q & A

Q. What are the key strategies for synthesizing this compound while preserving its stereochemical integrity?

Methodological Answer:

  • Use multi-step protection-deprotection protocols. For esterification, activate the carboxylic acid group with coupling agents like EDC·HCl and DMAP in anhydrous DCM, as demonstrated in analogous phosphate ester syntheses .
  • To maintain (2S,5S) stereochemistry, employ chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in transition metal catalysis). Verify stereochemical outcomes via 1H^{1}H-1H^{1}H NOESY NMR or chiral HPLC .

Q. How should researchers characterize this compound to confirm its structure and purity?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., D2 _2O or CDCl3 _3) to resolve proton/carbon environments. For example, the palmitoyloxy chain’s methylene protons appear as a broad multiplet (~1.2–1.3 ppm) .
  • HRMS : Use ESI-HRMS to confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error. Compare with theoretical values from tools like ACD/Labs Percepta .
  • Purity Assessment : Employ reverse-phase HPLC with a C18 column and UV detection at 210 nm. A purity threshold of ≥95% is recommended for biological assays .

Q. What storage conditions are critical to maintain the compound’s stability?

Methodological Answer:

  • Store lyophilized samples at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the phosphate ester or oxidation of the palmitoyloxy chain.
  • For solutions, use anhydrous DMSO or ethanol and avoid repeated freeze-thaw cycles. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can conflicting NMR data for stereoisomers be resolved during synthesis?

Methodological Answer:

  • Perform 2D NMR (e.g., 1H^1H-13C^{13}C HSQC, 1H^1H-1H^1H COSY) to assign stereochemistry. Cross-peaks between the 2S and 5S protons and adjacent functional groups (e.g., hydroxy or carboxy) can confirm spatial arrangements.
  • Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) to validate assignments .

Q. What experimental approaches are suitable for studying its interaction with lipid-binding proteins?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on an L1 sensor chip and measure binding kinetics (kon_{on}/koff_{off}) with target proteins in real-time. Use a running buffer containing 0.005% Tween-20 to prevent non-specific binding.
  • Isothermal Titration Calorimetry (ITC) : Titrate the compound into a protein solution to determine binding stoichiometry (n) and thermodynamic parameters (ΔH, ΔS). Ensure samples are degassed to avoid artifacts .

Q. How can computational modeling predict its metabolic stability in biological systems?

Methodological Answer:

  • Use molecular dynamics (MD) simulations to assess hydrolysis susceptibility of the phosphate ester bond. Parameterize force fields (e.g., CHARMM36) with partial charges derived from quantum mechanical calculations.
  • Predict metabolic pathways via in silico tools like Meteor (Lhasa Limited), focusing on esterase-mediated cleavage or oxidative modifications .

Q. What strategies mitigate batch-to-batch variability in synthetic yield?

Methodological Answer:

  • Optimize reaction conditions via Design of Experiments (DoE). For example, vary EDC·HCl equivalents (1.2–2.0 eq) and DMAP concentration (5–10 mol%) to identify robust parameters.
  • Implement inline FTIR or ReactIR to monitor reaction progress and terminate at consistent conversion rates (~95%) .

Data Contradiction Analysis

Q. How to address discrepancies in HRMS data across research groups?

Methodological Answer:

  • Calibrate instruments using a certified reference standard (e.g., sodium trifluoroacetate) before analysis.
  • Validate adduct formation (e.g., [M+Na]+^+, [M+K]+^+) by comparing multiple ionization modes (ESI vs. MALDI). Report average values across ≥3 replicates .

Tables for Reference

Analytical Parameter Recommended Method Acceptance Criteria Reference
Stereochemical PurityChiral HPLC (Chiralpak IA column)≥98% enantiomeric excess
Palmitoyloxy Chain Integrity13C^{13}C NMR (125 MHz, CDCl3 _3)δ 173.5 ppm (ester carbonyl)
Phosphate Ester StabilityAccelerated Stability Study (40°C/75% RH)≤5% degradation over 14 days

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